molecular formula C8H13Cl2N3O2 B2616800 Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride CAS No. 1864016-47-6

Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride

Cat. No.: B2616800
CAS No.: 1864016-47-6
M. Wt: 254.11
InChI Key: MVNVZGPSIXLJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. This structure comprises a pyrazole ring fused to a pyridine ring at the [4,3-c] position, with a methyl ester group at position 3 and two hydrochloride salts enhancing its solubility . The dihydrochloride form is critical for improving bioavailability, a common strategy in pharmaceutical chemistry to optimize drug-like properties.

Key physicochemical properties inferred from analogs include high thermal stability (melting points >300°C for related salts) and molecular weights consistent with small-molecule drug candidates (~217–443 g/mol) .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-5-4-9-3-2-6(5)10-11-7;;/h9H,2-4H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNVZGPSIXLJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1CNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864016-47-6
Record name methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolopyridine core. The ester group is then introduced through esterification reactions, and the final product is obtained by treatment with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[4,3-c]pyridines in anticancer therapies. Compounds derived from this scaffold have shown efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For instance, research indicates that derivatives of methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate exhibit inhibitory effects on critical enzymes involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies suggest that pyrazolo[4,3-c]pyridines can inhibit the growth of certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, making the exploration of novel antimicrobial agents essential .

Protein-Protein Interaction Inhibition

A notable application of methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride is its role as an inhibitor of protein-protein interactions (PPIs). Research has demonstrated that this compound can disrupt the interaction between PEX14 and PEX5 proteins, which is crucial for certain cellular processes. This disruption has implications for treating diseases associated with dysfunctional PPIs .

Neuroprotective Effects

Emerging evidence suggests that pyrazolo[4,3-c]pyridines may possess neuroprotective properties. Studies have indicated that these compounds can mitigate neurodegenerative processes by modulating signaling pathways associated with neuronal survival and apoptosis .

Microwave-Assisted Synthesis

The synthesis of this compound can be achieved through microwave-assisted methods. This approach enhances reaction efficiency and yield while reducing the environmental impact associated with traditional synthetic methods. The use of microwave irradiation allows for rapid heating and improved reaction conditions .

Structure-Activity Relationship Studies

Ongoing structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of pyrazolo[4,3-c]pyridines. By systematically modifying the chemical structure and evaluating biological activity, researchers aim to develop more potent and selective compounds for therapeutic applications .

Case Studies

StudyFindings
Ianoshenko et al. (2022)Developed a series of pyrazolo[4,3-c]pyridines with enhanced anticancer activity through targeted synthesis and screening against various cancer cell lines .
Rimland et al. (2024)Demonstrated the effectiveness of microwave-assisted synthesis in producing high yields of pyrazolo derivatives with potential therapeutic applications .
Structure-guided screeningIdentified key inhibitors of PEX14-PEX5 interactions using computational methods to optimize lead compounds derived from pyrazolo scaffolds .

Mechanism of Action

The mechanism of action of Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in cancer research, it may inhibit cell proliferation by targeting key enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting differences in substitution patterns, physicochemical properties, and applications:

Compound Name Core Structure Substituents Salt Form Key Properties/Applications Reference
Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride Pyrazolo[4,3-c]pyridine Methyl ester at C3 Dihydrochloride Enhanced solubility; potential prodrug candidate
2H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridine dihydrochloride (QJ-7372) Pyrazolo[4,3-c]pyridine None (parent heterocycle) Dihydrochloride 95% purity; used as a building block
7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-quinolone (8h) Pyrazolo[4,3-c]pyridine + quinolone Amino, methyl, cyclopropyl, methoxy groups Free base Antibacterial activity (MIC values pending)
5-[(tert-Butoxy)carbonyl]-1-methyl-pyrazolo[4,3-c]pyridine-3-carboxylic acid Pyrazolo[4,3-c]pyridine tert-Butoxy carbonyl at C5 Free acid Intermediate for peptide coupling
Methyl pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Pyrazolo[3,4-c]pyridine Methyl ester at C3 Hydrochloride Structural isomer; distinct ring fusion

Structural and Functional Insights:

Quinolone hybrids () merge the pyrazolo[4,3-c]pyridine with a fluoroquinolone scaffold, leveraging known antibacterial mechanisms (e.g., DNA gyrase inhibition) .

Substituent Effects :

  • Methyl ester groups (target compound) may act as prodrugs, hydrolyzing in vivo to active carboxylic acids.
  • tert-Butoxy carbonyl () serves as a protective group, enabling selective derivatization in synthetic workflows .

Salt Forms and Solubility: Dihydrochloride salts (target compound, QJ-7372) enhance aqueous solubility compared to free bases or mono-salts, critical for oral bioavailability .

Notes

Synthetic Accessibility : Microwave-assisted methods (e.g., ) are applicable to related heterocycles but require optimization for the target compound’s complex core .

Pharmacological Data Gaps: While quinolone hybrids () show antibacterial activity, the target compound’s specific efficacy and toxicity profiles remain uncharacterized .

Commercial Availability : Some analogs (e.g., CAS 937606-10-5) are discontinued, highlighting challenges in sourcing intermediates .

Regulatory Considerations : High purity standards (≥95%) for building blocks () underscore their suitability for drug development .

Biological Activity

Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused ring system that contributes to its biological properties. The dihydrochloride form enhances solubility and bioavailability.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit various pharmacological activities. The specific biological activities of this compound include:

  • Antitumor Activity : Several studies have demonstrated that compounds with pyrazolo[4,3-c]pyridine scaffolds can inhibit the proliferation of cancer cells. For instance, compounds derived from this scaffold have shown promising results against human tumor cell lines such as HeLa and A375 with IC50 values in the low micromolar range .
  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. In one study, derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens like Pseudomonas aeruginosa and Escherichia coli .
  • Cytotoxicity : this compound has been subjected to cytotoxicity assays on normal cell lines such as Balb/c 3T3 and HaCat cells. Results indicated that certain derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. Common methods include:

  • Condensation Reactions : Utilizing arylhydrazines with appropriate carbonyl compounds under acidic or basic conditions to yield pyrazole intermediates.
  • Cyclization : Further cyclization steps are performed to form the fused ring structure characteristic of pyrazolo[4,3-c]pyridine derivatives.

Case Studies

  • Antitumor Efficacy : A study assessed the activity of this compound against various cancer cell lines. The results indicated that it inhibited cell proliferation effectively compared to control treatments with IC50 values ranging from 0.36 µM to 1.8 µM for different cell lines .
  • Antimicrobial Properties : In another investigation focusing on antimicrobial activity, the compound demonstrated significant inhibitory effects against multiple strains of bacteria with MIC values as low as 0.21 µM for Pseudomonas aeruginosa . Molecular docking studies confirmed the binding interactions at critical sites such as DNA gyrase.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AntitumorHeLa (cervical cancer)0.36 µM
A375 (melanoma)1.8 µM
AntimicrobialPseudomonas aeruginosa0.21 µM
Escherichia coliNot specified
CytotoxicityBalb/c 3T3 (normal fibroblasts)Selective

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursor pyrazole derivatives under acidic conditions. For example, dihydrochloride salts are formed via treatment with hydrochloric acid (HCl) in aqueous solutions, followed by controlled heating (e.g., 50°C) to achieve clear solutions and precipitate the product . Key steps include maintaining stoichiometric ratios of reagents, optimizing reaction time (e.g., 2–3 hours), and using inert atmospheres to avoid side reactions. Yield optimization (~52%) is achieved by iterative adjustments of temperature and HCl concentration .

Q. How is the compound characterized, and which spectroscopic/analytical methods confirm its structure?

  • Methodological Answer : Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR identify hydrogen and carbon environments in the pyrazolo-pyridine core .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 239.15 g/mol for related dihydrochloride derivatives) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for confirming bicyclic ring systems .
  • Purity Analysis : High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures >95% purity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Essential precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes .
  • Waste Management : Neutralize acidic waste before disposal and segregate hazardous byproducts for professional treatment .

Q. How should the compound be stored to ensure stability?

  • Methodological Answer : Store as a powder in airtight containers at room temperature (20–25°C), protected from moisture and light. Dihydrochloride salts are hygroscopic; desiccants like silica gel are recommended .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) aid in designing reactions for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines reaction path searches with machine learning to identify optimal conditions (e.g., solvent polarity, temperature) for synthesizing pyrazolo-pyridine analogs . Experimental validation then refines computational models, creating a feedback loop .

Q. What are the key challenges in scaling up synthesis, and how do reactor designs influence outcomes?

  • Methodological Answer : Scale-up challenges include:

  • Mixing Efficiency : Poor mixing in batch reactors can lead to HCl concentration gradients, reducing yield. Continuous flow reactors improve homogeneity .
  • Heat Transfer : Exothermic reactions require jacketed reactors to maintain temperature control .
  • Purification : Centrifugal partition chromatography (CPC) or membrane filtration isolates the dihydrochloride salt efficiently at larger scales .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies in NMR/MS data often arise from:

  • Solvent Artifacts : Ensure deuterated solvents are free of impurities .
  • Tautomerism : Pyrazolo-pyridines may exhibit tautomeric shifts; variable-temperature NMR or 2D-COSY experiments clarify dynamic equilibria .
  • Byproduct Interference : Use preparative HPLC to isolate pure fractions before reanalysis .

Q. What strategies optimize regioselectivity in pyrazolo-pyridine functionalization?

  • Methodological Answer : Regioselective modifications (e.g., carboxylate ester formation) depend on:

  • Directing Groups : Electron-withdrawing substituents (e.g., methyl esters) guide electrophilic attacks to specific ring positions .
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) targets C3 or C7 positions selectively .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points may arise from polymorphic forms. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) differentiate crystalline vs. amorphous phases .
  • Example : Conflicting solubility data in water vs. organic solvents can be resolved by pH adjustments; dihydrochloride salts exhibit higher solubility in acidic aqueous media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.